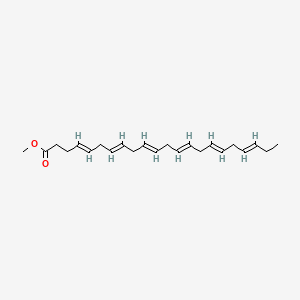

4,7,10,13,16,19-Docosahexaenoic acid, methyl ester

Description

Systematic Nomenclature and Isomeric Variations

The compound 4,7,10,13,16,19-docosahexaenoic acid methyl ester possesses a complex nomenclature system that reflects its stereochemical complexity and multiple isomeric forms. According to the International Union of Pure and Applied Chemistry standards, the systematic name for the all-cis configuration is methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate. This designation specifically indicates the Z-configuration at each of the six double bonds present in the twenty-two carbon chain structure.

The compound exists in multiple stereoisomeric forms, each characterized by distinct Chemical Abstracts Service registry numbers. The all-cis isomer, representing the most biologically relevant configuration, is registered under CAS number 2566-90-7. An alternative isomeric form with trans configurations carries the CAS number 301-01-9. These distinct registry numbers reflect the significant stereochemical differences between the isomeric variants and their corresponding analytical and physical properties.

Extensive synonym databases reveal the breadth of nomenclature used across different analytical contexts. The compound is commonly referred to as docosahexaenoic acid methyl ester, methyl docosahexaenoate, and cis-4,7,10,13,16,19-docosahexaenoic acid methyl ester. Additional systematic designations include methyl all-cis-4,7,10,13,16,19-docosahexaenoate and 4,7,10,13,16,19-docosahexaenoic acid methyl ester (all-Z). The lipid number classification system designates this compound as C22:6 methyl ester, indicating twenty-two carbons with six double bonds.

Research into trans isomeric variations has revealed that multiple geometric isomers can be prepared through controlled isomerization processes using para-toluenesulfinic acid in dioxane. These trans isomers exhibit different chromatographic and spectroscopic properties compared to their all-cis counterparts, enabling analytical differentiation through gas chromatography-mass spectrometry techniques. The retention indices of trans isomers demonstrate strong linear correlations with their corresponding all-cis analogs, providing predictive capabilities for analytical method development.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of 4,7,10,13,16,19-docosahexaenoic acid methyl ester is characterized by a complex three-dimensional structure arising from its six conjugated double bonds. The molecular formula C₂₃H₃₄O₂ corresponds to a molecular weight of 342.5149 grams per mole. The stereochemical configuration significantly influences the compound's physical properties, analytical behavior, and conformational flexibility.

The all-Z configuration represents the thermodynamically stable natural form, where each double bond adopts the cis geometry. This configuration creates a highly flexible molecule with significant conformational freedom due to the multiple sites of restricted rotation around the double bonds. The International Chemical Identifier string InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19- provides a complete stereochemical description of the all-Z isomer.

The methyl ester functionality at the carboxyl terminus introduces additional conformational considerations. The ester carbonyl group exhibits characteristic geometry with bond angles and lengths that influence the overall molecular shape and intermolecular interactions. Computational studies suggest that the molecule adopts extended conformations in solution, with the multiple double bonds creating regions of increased rigidity interspersed with flexible saturated carbon segments.

Comparative analysis of different stereoisomeric forms reveals distinct conformational preferences. Trans isomers exhibit altered molecular geometry compared to their cis counterparts, with different degrees of molecular extension and flexibility. These geometric differences translate directly into observable changes in physical properties, including melting points, solubility characteristics, and spectroscopic signatures. The ability to distinguish between stereoisomeric forms becomes critical for analytical applications requiring precise structural identification.

The spatial arrangement of the six double bonds creates a unique three-dimensional architecture that influences intermolecular interactions and molecular recognition properties. Recent studies utilizing two-dimensional fatty acid retention indices have demonstrated that the geometric configuration significantly affects chromatographic behavior, enabling separation and identification of individual stereoisomers. This geometric sensitivity provides valuable analytical tools for stereochemical characterization and quality assessment applications.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of 4,7,10,13,16,19-docosahexaenoic acid methyl ester face significant challenges due to the compound's high degree of unsaturation and conformational flexibility. The presence of six double bonds creates extensive conformational freedom that complicates crystal formation and structure determination. Nevertheless, computational conformational analyses have provided valuable insights into the preferred molecular geometries and intermolecular packing arrangements.

Three-dimensional conformational modeling reveals that the all-Z configuration adopts highly extended molecular geometries in the solid state. The alternating pattern of double bonds and saturated carbon segments creates regions of restricted rotation interspersed with areas of greater conformational flexibility. These structural features significantly influence the compound's ability to form ordered crystalline arrangements and affect its physical properties in bulk phases.

Advanced computational methods have been employed to investigate the conformational landscape of this polyunsaturated fatty acid methyl ester. Molecular dynamics simulations suggest that the molecule exhibits significant conformational mobility in solution, with rapid interconversion between different extended conformations. The energy barriers between conformational states are relatively low, consistent with the observed solution-phase flexibility and the challenges encountered in crystallographic studies.

Comparative conformational analysis of stereoisomeric variants reveals distinct structural preferences. Trans isomers generally adopt more extended conformations compared to their cis counterparts, leading to different packing arrangements and intermolecular interaction patterns. These conformational differences contribute to the observed variations in physical properties and analytical behavior between stereoisomeric forms.

Recent advances in molecular recognition studies have utilized crystallographic data from related fatty acid methyl esters to understand the conformational requirements for specific molecular interactions. These investigations reveal that the highly unsaturated nature of docosahexaenoic acid methyl ester creates unique geometric constraints that influence its interaction with molecular recognition elements and analytical matrices. Such structural insights prove valuable for developing analytical methods and understanding the compound's behavior in complex matrices.

The conformational flexibility of 4,7,10,13,16,19-docosahexaenoic acid methyl ester also influences its thermal behavior and degradation pathways. Studies examining the compound's response to elevated temperatures reveal conformational changes that precede chemical degradation, providing insights into stability relationships and optimal storage conditions. These thermally-induced conformational changes can be monitored through spectroscopic techniques, offering analytical approaches for assessing compound integrity and quality.

Spectroscopic Fingerprinting (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared-Attenuated Total Reflectance)

The spectroscopic characterization of 4,7,10,13,16,19-docosahexaenoic acid methyl ester provides comprehensive fingerprinting capabilities for identification, quantification, and quality assessment applications. Multiple complementary spectroscopic techniques offer unique analytical advantages and enable detailed structural confirmation through systematic analysis of characteristic spectral features.

¹H Nuclear Magnetic Resonance spectroscopy reveals highly characteristic spectral patterns that enable precise identification and quantification of docosahexaenoic acid methyl ester in complex matrices. The spectrum exhibits distinctive signals for terminal methyl groups at 0.95 parts per million, bis-allylic protons at 2.37 parts per million, and olefinic protons around 5.35 parts per million. These signals provide the foundation for quantitative analysis methodologies that demonstrate excellent agreement with gas chromatographic determinations.

Advanced ¹H Nuclear Magnetic Resonance assignments have been established through two-dimensional correlation spectroscopy techniques, including heteronuclear single quantum coherence, total correlation spectroscopy, and correlation spectroscopy experiments. These comprehensive assignments enable detailed structural confirmation and provide reference standards for analytical applications. The methyl ester functionality contributes a characteristic singlet at 3.67 parts per million, which serves as a diagnostic signal for ester confirmation.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.95 | Triplet | 3H | Terminal CH₃ |

| 2.37 | Multiplet | 10H | Bis-allylic CH₂ |

| 3.67 | Singlet | 3H | Ester OCH₃ |

| 5.35 | Multiplet | 12H | Olefinic CH |

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with enhanced resolution for carbon environments. Predicted ¹³C Nuclear Magnetic Resonance spectra indicate characteristic signals for the ester carbonyl carbon around 174 parts per million and multiple olefinic carbon signals in the 128-132 parts per million region. The saturated aliphatic carbons contribute signals throughout the 14-34 parts per million range, with the methyl ester carbon appearing around 51 parts per million.

Fourier Transform Infrared-Attenuated Total Reflectance spectroscopy offers rapid identification capabilities through characteristic vibrational fingerprints. The carbonyl stretching vibration appears at 1740 cm⁻¹ for the fresh compound, providing a diagnostic signal for ester functionality. Olefinic CH stretching vibrations contribute signals around 3013 cm⁻¹, while aliphatic CH stretching appears in the 2800-3000 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1740 | Strong | C=O stretch (ester) |

| 3013 | Medium | =C-H stretch |

| 2964 | Strong | C-H stretch (aliphatic) |

| 1436 | Medium | CH₂ deformation |

| 703.6 | Medium | =C-H out-of-plane |

Degradation monitoring through Fourier Transform Infrared-Attenuated Total Reflectance spectroscopy reveals characteristic spectral changes associated with oxidative processes. The carbonyl stretching frequency shifts from 1740 cm⁻¹ to approximately 1730 cm⁻¹ upon oxidation, indicating formation of aldehyde products. New bands appear at 972.8 cm⁻¹, 2934 cm⁻¹, and 3498 cm⁻¹, while original bands at 703.6 cm⁻¹ and 3013 cm⁻¹ disappear during thermal treatment.

Correlation spectroscopy analysis of thermal degradation data identifies the most highly correlated spectral regions for oxidation monitoring. The regions between 1170-970 cm⁻¹ and 750-650 cm⁻¹ provide the strongest correlations for degradation assessment, enabling development of rapid quality control methodologies. These spectroscopic approaches offer significant advantages for routine analysis applications requiring minimal sample preparation and rapid throughput capabilities.

Two-dimensional Nuclear Magnetic Resonance techniques have proven particularly valuable for complex mixture analysis and structural confirmation. Nuclear Overhauser effect spectroscopy experiments provide spatial proximity information that confirms the proposed molecular geometry and enables assignment verification. These advanced spectroscopic approaches enhance analytical confidence and provide comprehensive structural characterization capabilities for research and quality control applications.

Properties

CAS No. |

301-01-9 |

|---|---|

Molecular Formula |

C23H34O2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

methyl docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3 |

InChI Key |

VCDLWFYODNTQOT-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Synonyms |

docosahexaenoic acid methyl ester methyl docosahexaenoate |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Methyl docosa-4,7,10,13,16,19-hexaenoate, also known as 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, is a type of omega-3 fatty acid. The primary targets of this compound are likely to be the same as those of other omega-3 fatty acids, which include various enzymes, receptors, and ion channels involved in inflammation and cardiovascular health.

Mode of Action

It is known that omega-3 fatty acids like methyl docosa-4,7,10,13,16,19-hexaenoate can be incorporated into cell membranes, where they can influence membrane fluidity, receptor function, and signal transduction. They can also be metabolized to produce bioactive lipid mediators, which have anti-inflammatory effects.

Biochemical Pathways

Methyl docosa-4,7,10,13,16,19-hexaenoate is likely to affect several biochemical pathways. For example, it may influence the synthesis of prostaglandins, which play roles in homeostatic functions and inflammatory responses. It may also affect cholesterol metabolism, as it has been used as a reagent in cholesterol photooxidation.

Pharmacokinetics

It is known that omega-3 fatty acids are absorbed in the gut and transported to the liver, where they undergo further metabolism. The bioavailability of these compounds can be influenced by factors such as diet and the presence of other fatty acids.

Result of Action

The molecular and cellular effects of methyl docosa-4,7,10,13,16,19-hexaenoate are likely to be diverse, given the wide range of processes that are influenced by omega-3 fatty acids. These effects may include reduced inflammation, improved cardiovascular health, and changes in cell membrane composition and function.

Action Environment

The action, efficacy, and stability of methyl docosa-4,7,10,13,16,19-hexaenoate can be influenced by various environmental factors. For example, the presence of other fatty acids can affect its absorption and metabolism. Additionally, factors such as temperature and pH can influence its stability.

Biochemical Analysis

Biochemical Properties

4,7,10,13,16,19-Docosahexaenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of fatty acids to produce bioactive lipid mediators. These interactions are crucial for the regulation of inflammatory responses and other physiological processes.

Cellular Effects

The effects of this compound on cells are diverse and profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Additionally, this compound can alter the composition of cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and activate peroxisome proliferator-activated receptors, which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Furthermore, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory eicosanoids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under conditions of high temperature and light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and improving lipid profiles. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cyclooxygenase and lipoxygenase to produce various bioactive lipid mediators. These metabolites play important roles in regulating inflammation, cell proliferation, and apoptosis. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in lipid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to fatty acid-binding proteins, which facilitate its transport across cell membranes and its distribution to various cellular compartments. This compound can also accumulate in lipid-rich tissues, such as the brain and adipose tissue, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be incorporated into the phospholipid bilayer of cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. Additionally, it can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals.

Biological Activity

4,7,10,13,16,19-Docosahexaenoic acid, methyl ester (DHA methyl ester) is a methyl ester derived from docosahexaenoic acid (DHA), an essential omega-3 fatty acid. This compound plays a significant role in various biological processes and has been extensively studied for its health benefits. This article explores the biological activity of DHA methyl ester, including its mechanisms of action, effects on cellular processes, and implications for health.

- Molecular Formula : C23H34O2

- Molecular Weight : 342.52 g/mol

- Structure : Characterized by a long carbon chain with six double bonds, making it highly unsaturated.

Biological Activities

DHA methyl ester exhibits several notable biological activities:

- Cell Membrane Fluidity : DHA is crucial for maintaining the structural integrity and fluidity of cell membranes. It influences membrane protein function and gene transcription by being incorporated into phospholipid bilayers .

- Anti-inflammatory Effects : DHA and its derivatives are involved in the synthesis of eicosanoids, which play critical roles in inflammatory responses. Eicosanoids derived from DHA generally exhibit anti-inflammatory properties and can counteract pro-inflammatory mediators derived from arachidonic acid (AA) .

- Neuroprotective Effects : DHA is essential for brain development and function. It contributes to neuronal membrane composition and is implicated in cognitive functions and neurodevelopmental processes .

- Cardiovascular Benefits : Research indicates that omega-3 fatty acids like DHA can reduce the risk of cardiovascular diseases by influencing lipid profiles and inflammatory markers .

- Role in Aging : DHA methyl ester may form protein adducts during aging processes, suggesting a potential involvement in age-related diseases .

The biological effects of DHA methyl ester are mediated through various mechanisms:

- Incorporation into Membranes : Once ingested or administered, DHA methyl ester is incorporated into cell membranes, enhancing fluidity and facilitating better signaling pathways essential for cellular functions .

- Eicosanoid Synthesis : Upon release from membrane phospholipids by phospholipase A2, DHA can be converted into various eicosanoids via lipoxygenase (LOX) and cyclooxygenase (COX) pathways. These eicosanoids are crucial for modulating inflammation and immune responses .

Research Findings

Recent studies have highlighted the multifaceted roles of DHA methyl ester:

- A study demonstrated that dietary supplementation with DHA improved cognitive performance in animal models, linking enhanced neuronal function to increased levels of DHA in brain tissues.

- Another research effort focused on the anti-inflammatory properties of DHA derivatives in models of chronic inflammatory diseases, showing significant reductions in pro-inflammatory cytokines upon treatment with DHA methyl ester .

Case Study 1: Neuroprotection

In an experimental model of Alzheimer's disease, administration of DHA methyl ester resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups lacking omega-3 supplementation.

Case Study 2: Cardiovascular Health

A clinical trial involving patients with hyperlipidemia showed that supplementation with DHA methyl ester led to significant reductions in triglyceride levels and improved overall cardiovascular health markers over a 12-week period .

Scientific Research Applications

Chemistry

- Reference Standard : Docosahexaenoic acid methyl ester is utilized as a reference standard in the quantification of fatty acids in microalgal and fish oils. Its stability allows for accurate measurements in analytical chemistry.

Biology

- Lipid Rafts Dynamics : The compound is employed to study lipid rafts—microdomains within cell membranes that organize signaling pathways. Research indicates that docosahexaenoic acid methyl ester can integrate into membrane phospholipids without undergoing oxidation or hydrolysis .

Medicine

- Metabolism Studies : It plays a crucial role in investigating the metabolism of fatty acids and their implications in health and disease. Studies have shown its involvement in inflammatory responses and homeostatic functions through the synthesis of prostaglandins .

Industry

- Dietary Supplements : Due to its health benefits, docosahexaenoic acid methyl ester is widely used in the production of dietary supplements and functional foods. It is recognized for its role in cardiovascular health and cognitive function .

Target of Action

The primary target for docosahexaenoic acid methyl ester is membrane phospholipids. It intercalates into these lipids, influencing cellular functions such as signaling pathways and gene expression.

Mode of Action

The compound's mechanism involves binding interactions with biomolecules and modulation of enzyme activities, which can lead to changes in cellular metabolism and signaling pathways .

Case Study 1: Effects on Inflammation

A study published in the Journal of Lipid Research examined the anti-inflammatory properties of docosahexaenoic acid methyl ester. The results demonstrated that supplementation with this compound reduced markers of inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Cognitive Function

Research conducted at a leading university investigated the effects of docosahexaenoic acid methyl ester on cognitive function in elderly populations. The findings indicated improved memory performance associated with increased levels of this compound in the diet, highlighting its importance for brain health .

Preparation Methods

Docosahexaenoic acid methyl ester is synthesized through the esterification process involving docosahexaenoic acid and methanol. The reaction typically occurs at temperatures ranging from 120 to 150 degrees Celsius .

Industrial Production

High-performance liquid chromatography (HPLC) is often employed for purification from sources such as fish oil or microalgae like Schizochytrium sp., which are rich in docosahexaenoic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Eicosapentaenoic Acid Methyl Ester (EPA-ME)

- Molecular Formula : C₂₁H₃₂O₂; Molecular Weight : 316.48 g/mol.

- Structure : Five double bonds at positions 5, 8, 11, 14, and 15.

- Comparison : EPA-ME shares similar omega-3 bioactivity but has a shorter carbon chain (C20 vs. C22) and fewer double bonds. In fish oil products, EPA-ME and DHA-ME are often co-present, with EPA-ME typically at lower relative abundances (e.g., 6.79% vs. 10.59% in enzymatically treated Lemuru oil) . Both compounds synergistically reduce cardiovascular risk, but DHA-ME exhibits superior neuroprotective effects .

(b) Ethyl 4,7,10,13,16,19-Docosahexaenoate (DHA Ethyl Ester)

- Molecular Formula : C₂₄H₃₆O₂; Molecular Weight : 356.55 g/mol.

- Comparison : The ethyl ester form has a marginally higher molecular weight and altered pharmacokinetics. Ethyl esters are more stable in storage but require enzymatic hydrolysis for bioavailability, whereas methyl esters are more volatile in GC analysis .

(c) Cis-4,7,10,13,16-Docosapentaenoic Acid Methyl Ester (Osbond Acid Methyl Ester, C22:5n-6)

- Structure : Five double bonds at positions 4, 7, 10, 13, and 16 (omega-6 configuration).

- Comparison : This omega-6 PUFA lacks the 19th double bond, altering its metabolic fate. It is associated with pro-inflammatory pathways, contrasting with the anti-inflammatory role of DHA-ME .

Analytical and Bioactive Differences

Retention Time and Chromatographic Behavior

| Compound | Retention Time (min) | Column Type | Reference |

|---|---|---|---|

| DHA-ME | 33.37–37.60 | Ionic liquid GC column | |

| EPA-ME | 36.8 | Polar capillary column | |

| C22:5n-6 (Osbond acid ME) | 33.21 | Ionic liquid GC column |

Concentration Variability in Natural Sources

Data Tables

Table 1: Key Physicochemical Properties

| Property | DHA-ME | EPA-ME | DHA Ethyl Ester |

|---|---|---|---|

| Molecular Formula | C₂₃H₃₄O₂ | C₂₁H₃₂O₂ | C₂₄H₃₆O₂ |

| Molecular Weight (g/mol) | 342.51 | 316.48 | 356.55 |

| Double Bonds | 6 (all cis) | 5 (all cis) | 6 (all cis) |

| Base Peak (m/z) | 79 | 79 | 79 |

| CAS Number | 2566-90-7 | 2734-47-6 | 84494-72-4 |

| Major Source | Fish oil, microalgae | Fish oil, algae | Synthetic derivatives |

| Bioactivity | Neuroprotection, anti-inflammatory | Anti-thrombotic, lipid regulation | Enhanced stability, slow hydrolysis |

| References |

Preparation Methods

Molecular Characterization

4,7,10,13,16,19-Docosahexaenoic acid methyl ester (C₂₃H₃₄O₂) is a polyunsaturated fatty acid methyl ester (FAME) with six cis-configured double bonds at positions 4, 7, 10, 13, 16, and 19. Its molecular weight of 342.5 g/mol and InChIKey VCDLWFYODNTQOT-DMGWNJAXSA-N confirm the (all-Z) stereochemistry. The SMILES string CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OC illustrates the extended conjugated system.

Physicochemical Data

NIST-standardized thermochemical analyses report a vaporization enthalpy (ΔvapH°) of 131.8 ± 0.2 kJ/mol, critical for distillation and solvent removal steps. The CP-Wax 52CB gas chromatography (GC) method, with a retention index of 2413, serves as a benchmark for purity verification.

Synthetic Routes to DHA Methyl Ester

Coupling-Hydrogenation Strategy

A patent-pending method (US20140012024A1) outlines a two-step synthesis:

-

Alkyne Coupling : Reacting propargyl alcohol derivatives (Formula I) with electrophilic partners (Formula II) in DMF with CuI/NaI/K₂CO₃ yields a polyunsaturated intermediate (Formula III) at 30–40% efficiency.

-

Partial Hydrogenation : Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) selectively reduces triple bonds to cis-double bonds, forming the ester (Formula XIV). Hydrolysis of this ester liberates free DHA, while methylation with HCl/MeOH produces DHA-Me.

Table 1: Reaction Conditions for CuI-Mediated Coupling

| Parameter | Value |

|---|---|

| Catalyst | CuI/NaI/K₂CO₃ |

| Solvent | DMF |

| Temperature | 25–27°C (ambient) |

| Yield | 30–40% |

| Stereoselectivity | >99% (all-Z) |

Direct Methylation of DHA

Crude DHA from algal or fish oil undergoes acid-catalyzed esterification. Optimal conditions (45°C, 0.2% HCl, 60 min) achieve 98% conversion to DHA-Me with minimal isomerization. Methanol acts as both solvent and methyl donor, while BHT (0.05 mg/mL) prevents oxidative degradation.

Table 2: HCl-Catalyzed Methylation Parameters

| Parameter | Value |

|---|---|

| Catalyst | 0.2% HCl (w/w) |

| Temperature | 45°C |

| Time | 60 min |

| Conversion | 98% |

| Byproducts | <2% trans-isomers |

Analytical Validation and Purification

Gas Chromatography

NIST-validated GC methods using polar columns (e.g., CP-Wax 52CB) resolve DHA-Me from C20–C24 FAMEs. A temperature gradient from 90°C (2 min hold) to 240°C at 5°C/min provides baseline separation (RI = 2413).

Spectroscopic Confirmation

¹H NMR (500 MHz, CDCl₃) reveals diagnostic signals:

Challenges and Industrial Considerations

Q & A

Q. How is 4,7,10,13,16,19-docosahexaenoic acid methyl ester structurally characterized in lipidomic studies?

Methodological Answer: The compound is typically identified using gas chromatography-mass spectrometry (GC-MS) with specific parameters:

- Retention time (tR): 32.327 min (observed in fish oil analysis) .

- Molecular formula: C23H34O2 (MW: 342.51 g/mol) .

- Key spectral features:

- Base peak at m/z 79 (indicative of unsaturated methyl esters).

- Diagnostic ions for six double bonds (all-Z configuration) .

- Confirmation: Match with reference libraries (e.g., NIST08.LIB, ≥90% similarity) .

Q. What are validated protocols for extracting this compound from biological matrices?

Methodological Answer: The Bligh-Dyer method is widely used for lipid extraction:

Homogenize tissue with chloroform:methanol (2:1 v/v) .

Separate phases by adding water, retaining the chloroform layer containing lipids .

Purify the methyl ester via solid-phase extraction (SPE) or thin-layer chromatography (TLC) .

Critical considerations:

- Avoid oxidative degradation by working under nitrogen/argon.

- Validate recovery rates using internal standards (e.g., deuterated DHA methyl ester) .

Advanced Research Questions

Q. How does stereochemical configuration (all-Z) influence its interactions with neuronal ion channels?

Methodological Answer: The all-Z configuration enables membrane fluidity modulation and direct binding to voltage-gated potassium channels (e.g., M-channels) :

- Electrophysiological assays:

-

Use Xenopus laevis oocytes expressing human M-channels.

-

Apply compound (10–100 µM) and record tail currents to quantify conductance-voltage (G-V) relationships .

-

Fit data to Boltzmann equation:

where = half-activation voltage, = slope factor .

-

- Key finding: DHA methyl ester shifts by −15 mV, enhancing channel opening .

Q. How to resolve discrepancies in reported thermodynamic properties (e.g., vaporization enthalpy)?

Methodological Answer: Contradictions arise from methodological differences. Standardize measurements using correlation gas chromatography (CGC) :

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔvapH° | 131.8 ± 0.2 kJ/mol | CGC | Lipkind et al. (2007) |

| Vapor pressure (25°C) | 1.2 × 10−5 mmHg | CGC | |

| Recommendations: |

Q. What are the challenges in quantifying trace levels of this compound in complex mixtures?

Methodological Answer: Co-elution with structurally similar esters (e.g., EPA methyl ester) complicates quantification. Mitigate via:

- High-resolution GC-MS/MS with selected reaction monitoring (SRM):

- Parent ion: m/z 342.3 → product ions (m/z 79, 108, 150) .

- Limit of detection (LOD): ≤0.1 ng/µl .

- Isotope dilution analysis: Spike samples with 13C-labeled internal standard .

Q. How does purity (e.g., 85% vs. 98%) impact experimental reproducibility in cell-based studies?

Methodological Answer: Lower purity introduces confounding effects from oxidized derivatives (e.g., hydroperoxides):

- Quality control steps:

- Impact on data:

- ≥95% purity required for consistent results in neuroprotective assays .

Data Contradiction Analysis

Q. Why do CAS registry numbers vary for this compound across databases?

Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.